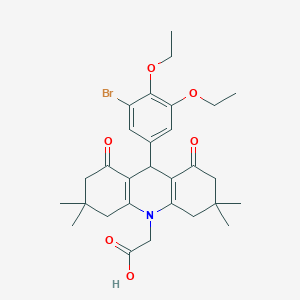![molecular formula C20H12BrClN2O3 B302046 N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302046.png)
N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the hydrazide family, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have anti-inflammatory activity, which could make it a potential treatment for inflammatory diseases such as arthritis. In addition, this compound has been shown to have antioxidant activity, which could help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in the lab.
Direcciones Futuras
There are many potential future directions for research on N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One area of interest is in the development of new cancer therapies based on this compound. Studies could focus on optimizing its use in combination with other anti-cancer agents, or on identifying new targets for its activity. In addition, research could explore the potential applications of this compound in other disease areas, such as inflammation and oxidative stress. Finally, studies could focus on further elucidating the mechanism of action of this compound, which could help optimize its use in the lab and in clinical settings.
Métodos De Síntesis
The synthesis of N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the reaction of 2-(benzo[e][1]benzofuran-2-yl)acetic acid hydrazide with 3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new anti-cancer agents. Studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death and is a key mechanism for the treatment of cancer.
Propiedades
Nombre del producto |
N'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Fórmula molecular |
C20H12BrClN2O3 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
N//'-[(E)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H12BrClN2O3/c21-15-7-11(8-16(22)19(15)25)10-23-24-20(26)18-9-14-13-4-2-1-3-12(13)5-6-17(14)27-18/h1-10,23H,(H,24,26)/b11-10- |
Clave InChI |
SYSXVICSESCUPB-KHPPLWFESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C(=O)C(=C4)Br)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C(=O)C(=C4)Br)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C(=O)C(=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301963.png)
![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)




![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)